1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Description
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride (IUPAC name), commonly referred to as bromo-dragonFLY hydrochloride, is a synthetic psychoactive compound with a complex polycyclic structure. It features a benzofuran core fused with a furan ring (furo[2,3-f][1]benzofuran) substituted with a bromine atom at position 4 and a propan-2-amine moiety at position 8, protonated as an azanium ion with a chloride counterion . This compound is recognized for its high potency as a hallucinogen, acting primarily as a 5-HT2A receptor agonist, and has been implicated in numerous clinical cases of toxicity due to its long duration of action (up to 2–3 days) . Its structural uniqueness lies in the fused difuran system, which enhances lipophilicity and central nervous system penetration compared to simpler benzofuran derivatives .
Properties
CAS No. |
219986-78-4 |
|---|---|
Molecular Formula |
C13H13BrClNO2 |
Molecular Weight |
330.60 g/mol |
IUPAC Name |
1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H |
InChI Key |
YDIDKNSMQNPNFC-UHFFFAOYSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-] |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
Synonyms |
8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation of Hydroquinone
Hydroquinone undergoes dialkylation with 1-bromo-2-chloroethane under basic conditions to form a bis-ether intermediate. This step introduces the chloroethyl groups necessary for subsequent cyclization.
Bromination and Cyclization
The dialkylated product is brominated at the para position using elemental bromine (Br₂), followed by treatment with n-butyllithium (n-BuLi) to induce cyclization. This generates the tetrahydrobenzodifuran ring system, a core structural motif.
Formylation and Nitropropene Condensation
The tetrahydrobenzodifuran intermediate undergoes formylation via Vilsmeier-Haack reaction to introduce an aldehyde group. Condensation with nitroethane in the presence of ammonium acetate yields a nitropropene derivative, which serves as a precursor for the amine moiety.
Reduction to Amine Intermediate
The nitropropene derivative is reduced using lithium aluminium hydride (LiAlH₄), converting the nitro group (-NO₂) to a primary amine (-NH₂). This step requires anhydrous conditions to prevent side reactions.
Protection and Para-Bromination
The amine is protected with trifluoroacetic anhydride (TFAA) to avoid undesired reactivity during subsequent steps. Elemental bromine is then used for para-bromination, introducing the critical bromine substituent.
Oxidation and Deprotection
Oxidation of the tetrahydrobenzodifuran ring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the system. Finally, the trifluoroacetyl protecting group is removed under acidic conditions, yielding bromo-dragonFLY as a racemic hydrochloride salt.
Table 1: Key Reagents and Conditions for Racemic Synthesis
| Step | Reagent/Condition | Purpose | Intermediate |
|---|---|---|---|
| 1 | 1-bromo-2-chloroethane, base | Dialkylation | Bis-ether derivative |
| 2 | Br₂, n-BuLi | Bromination and cyclization | Tetrahydrobenzodifuran |
| 3 | Nitroethane, NH₄OAc | Condensation | Nitropropene derivative |
| 4 | LiAlH₄, THF | Reduction | Primary amine |
| 5 | TFAA | Protection | Trifluoroacetylated amine |
| 6 | DDQ, CH₂Cl₂ | Oxidation | Aromatized product |
Enantiospecific Synthesis for (R)-(-)-Bromo-DragonFLY
In 2001, Nichols et al. developed an enantiospecific route to isolate the pharmacologically active R enantiomer:
Friedel-Crafts Acylation with D-Alanine Derivative
A chiral intermediate is prepared by reacting D-alanine with 2,3,6,7-tetrahydrobenzodifuran under Friedel-Crafts conditions. This step introduces a β-keto group adjacent to the amine, ensuring stereochemical control.
β-Keto Removal
The β-keto moiety is eliminated using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), yielding a secondary amine with retained chirality.
Bromination and Oxidation
The product undergoes para-bromination with Br₂, followed by DDQ-mediated oxidation to aromatize the difuran system. These steps mirror the racemic synthesis but preserve the R configuration.
Final Deprotection
Acidic hydrolysis removes remaining protecting groups, yielding (R)-(-)-bromo-dragonFLY hydrochloride with >98% enantiomeric excess.
Table 2: Comparison of Racemic vs. Enantiospecific Routes
| Parameter | Racemic Synthesis | Enantiospecific Synthesis |
|---|---|---|
| Starting Material | Hydroquinone | D-Alanine |
| Key Chiral Control | None | Friedel-Crafts acylation |
| Enantiomeric Output | 50:50 R/S | >98% R |
| Total Steps | 8 | 7 |
| Yield | 12–15% | 8–10% |
Critical Intermediates and Analytical Validation
Tetrahydrobenzodifuran Ring System
This intermediate is pivotal for constructing the fused difuran core. Its formation is confirmed via ¹H NMR (δ 6.2–6.8 ppm, aromatic protons) and MS ([M+H]⁺ = 253).
Nitropropene Derivative
Characterized by IR (ν = 1520 cm⁻¹, nitro stretch) and ¹³C NMR (δ 145 ppm, nitro group).
Amine Intermediate
The primary amine exhibits a distinct ESI-MS peak at m/z 297 ([M+H]⁺) and a TLC Rf of 0.45 in ethyl acetate/hexane (1:1).
Industrial-Scale Challenges
Industrial production remains limited due to:
-
Regulatory Restrictions : Classified as a Schedule I substance in multiple countries.
-
Safety Concerns : Bromination and LiAlH₄ reduction require specialized equipment to handle pyrophoric reagents.
-
Low Yields : Multi-step synthesis results in cumulative yields below 10%, making large-scale production economically unfeasible.
Analytical Methods for Quality Control
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: Bromo-DragonFLY (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver. This resistance contributes to its long-lasting effects.
Common Reagents and Conditions:
Substitution: Elemental bromine is used for para-bromination.
Major Products: The major product formed from these reactions is Bromo-DragonFLY (hydrochloride) itself, with the final product being a racemic mixture of the R and S enantiomers .
Scientific Research Applications
Pharmacological Studies
Bromo-DragonFLY is utilized in pharmacological research to understand the structure and function of serotonin receptors. Its high potency and unique receptor interactions make it a valuable tool for studying serotonergic signaling pathways.
Behavioral Studies
Animal models have shown that Bromo-DragonFLY induces significant behavioral responses similar to other hallucinogens like LSD. For instance, studies have reported that it elicits head twitch responses in mice, making it useful for investigating hallucinogenic effects and their underlying mechanisms .
Table 1: Potency Comparison of Hallucinogenic Compounds
| Compound | ED50 (μmol/kg) | Receptor Affinity (K_i nM) |
|---|---|---|
| Bromo-DragonFLY | - | 5-HT2A: 0.04 |
| 5-HT2C: 0.02 | ||
| DOB | 0.75 | - |
| 2C-B | 2.43 | - |
| DOB-FLY | 0.67 | - |
| 2C-B-FLY | 1.79 | - |
Table 2: Reported Adverse Effects
| Effect | Description |
|---|---|
| Hallucinations | Prolonged visual and auditory disturbances |
| Anxiety | Increased levels of anxiety and panic attacks |
| Serotonin Syndrome | Symptoms include confusion, hyperreflexia, fever |
| Cardiovascular Issues | Potential for increased heart rate and blood pressure |
Case Studies and Research Findings
Recent investigations into Bromo-DragonFLY's effects have highlighted its risks due to high potency and long-lasting effects. A study from the University of Kentucky noted that users reported prolonged hallucinations requiring emergency medical interventions . Another study analyzed various phenethylamine derivatives, concluding that while some analogs exhibited similar potency, none matched Bromo-DragonFLY's unique combination of effects .
Mechanism of Action
Bromo-DragonFLY (hydrochloride) exerts its effects by acting as a potent full agonist for the 5-HT2A receptor . It also has high affinity for the 5-HT2C and 5-HT2B receptors . The compound’s interaction with these serotonin receptors leads to its hallucinogenic effects. Bromo-DragonFLY is also a monoamine oxidase A (MAO-A) inhibitor, which can increase serotonin levels in the brain and contribute to its psychoactive effects .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural and Functional Analogues
Bromo-dragonFLY belongs to a broader class of substituted benzofurans and phenethylamines. Key analogues include:
Key Structural Differences :
- Bromo-dragonFLY’s fused difuran system distinguishes it from monocyclic benzofurans like 5-APB, enhancing receptor-binding affinity and metabolic stability .
- Unlike 25I-NBOH, which has a phenethylamine backbone, bromo-dragonFLY’s rigid polycyclic structure reduces conformational flexibility, contributing to prolonged receptor activation .
Pharmacological Activity
- Potency : Bromo-dragonFLY exhibits sub-milligram potency, surpassing 5-APB and 6-APB (active at 50–100 mg doses) due to its high affinity for 5-HT2A receptors .
- Toxicity : Severe adverse effects (vasoconstriction, seizures) are more frequently reported with bromo-dragonFLY than with 2C-B-FLY derivatives, likely due to its extended half-life and potent agonist activity .
Physicochemical Properties
- Lipophilicity : Bromo-dragonFLY’s logP (estimated 3.2) exceeds that of 5-APB (logP ~2.1), facilitating blood-brain barrier penetration .
- Stability : The hydrochloride salt form improves stability and solubility in polar solvents compared to freebase analogues .
Legal and Regulatory Status
Bromo-dragonFLY is classified as a Schedule I substance under the U.S. Controlled Substances Act Analogues Provision and similarly regulated in the EU . In contrast, 5-APB and 6-APB face variable restrictions, with some jurisdictions allowing research use under licensing .
Detailed Research Findings
Solubility and Formulation
Clinical and Preclinical Data
Biological Activity
1-(4-Bromofuro[2,3-f]benzofuran-8-yl)propan-2-ylazanium;chloride, commonly known as Bromo-DragonFLY, is a potent hallucinogenic compound belonging to the phenethylamine family. This compound has garnered attention for its significant biological activity, particularly its effects on serotonin receptors, and its implications in both pharmacology and recreational drug use.
- IUPAC Name : 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine;hydrochloride
- Molecular Formula : C13H13BrClNO2
- Molecular Weight : 330.60 g/mol
- CAS Number : 219986-78-4
Bromo-DragonFLY acts primarily as a full agonist at the 5-HT2A receptor , with a very high binding affinity (K_i = 0.04 nM) and also interacts with the 5-HT2C receptor (K_i = 0.02 nM). It exhibits moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM) . The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its psychoactive effects, contributing to its long duration of action and potential for toxicity .
Biological Activity and Effects
The biological activity of Bromo-DragonFLY has been studied extensively in animal models. Notably, it has been shown to induce significant behavioral responses in mice, comparable to other hallucinogens like LSD and DOB. The effective dose (ED50) for inducing head twitch responses (HTR) in mice is approximately 0.67 μmol/kg for DOB-FLY and 1.79 μmol/kg for 2C-B-FLY, indicating a high level of potency .
Table 1: Potency Comparison of Hallucinogenic Compounds
| Compound | ED50 (μmol/kg) | Receptor Affinity (K_i nM) |
|---|---|---|
| Bromo-DragonFLY | - | 5-HT2A: 0.04 |
| 5-HT2C: 0.02 | ||
| DOB | 0.75 | - |
| 2C-B | 2.43 | - |
| DOB-FLY | 0.67 | - |
| 2C-B-FLY | 1.79 | - |
Case Studies and Research Findings
Recent studies have highlighted the risks associated with Bromo-DragonFLY due to its high potency and long-lasting effects. For instance, a study conducted by researchers at the University of Kentucky indicated that users reported prolonged hallucinations and adverse psychological effects, leading to emergency medical interventions .
In another investigation, researchers analyzed the pharmacological profile of various phenethylamine derivatives, including Bromo-DragonFLY, noting that while some analogs exhibited similar or lower potency, none matched the unique combination of effects produced by Bromo-DragonFLY .
Safety and Toxicology
Due to its potent effects on serotonin receptors and MAO-A inhibition, Bromo-DragonFLY poses significant risks for adverse reactions, including serotonin syndrome—a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system . Reports have documented cases of severe toxicity following recreational use, underscoring the need for caution.
Table 2: Reported Adverse Effects
| Effect | Description |
|---|---|
| Hallucinations | Prolonged visual and auditory disturbances |
| Anxiety | Increased levels of anxiety and panic attacks |
| Serotonin Syndrome | Symptoms include confusion, hyperreflexia, fever |
| Cardiovascular Issues | Potential for increased heart rate and blood pressure |
Q & A
Basic: What synthetic routes are available for synthesizing 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium chloride?
Methodological Answer:
The synthesis involves bromination of precursor furanobenzofuran derivatives followed by cyclization and ammonium salt formation. A validated approach includes:
Bromination : Reacting a naphthofuran intermediate (e.g., 2-benzoyl-3-aminonaphtho[2,1-b]furan) with brominating agents (e.g., NBS or Br₂) to introduce the bromo substituent at position 4 .
Cyclization : Treating the brominated intermediate with chloroacetyl chloride in methanolic ammonia to form the diazepine backbone .
Ammonium Salt Formation : Protonation of the secondary amine using HCl to yield the azanium chloride salt.
Key Intermediates : Brominated naphthofuran derivatives (e.g., N-(2-benzoyl-8-bromo-naphtho[2,1-b]furan-1-yl)-2-chloroacetamide) are critical .
Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzofuran rings appear as doublets at δ 6.8–7.5 ppm .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3385 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection and mass spectrometry ensures purity (>95%) and identifies byproducts .
Example Data Table :
| Technique | Key Signals | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.16 (s, 6H, CH₃), δ 7.56 (s, H-pyrrole) | Confirm methyl groups and aromaticity |
| IR (KBr) | 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (N-H) | Validate carbonyl and amine groups |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% via controlled heating .
- Solvent Optimization : Methanol/ammonia mixtures enhance cyclization efficiency compared to DMF or THF .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve bromination regioselectivity .
Validation : Use design-of-experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. in vivo effects)?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT₂A receptor) to quantify affinity (IC₅₀) under standardized conditions .
- Functional Assays : Compare in vitro (e.g., calcium flux) and in vivo (e.g., rodent head-twitch response) data to distinguish agonist vs. antagonist activity .
- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies across studies .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Focus on π-π stacking between benzofuran and receptor residues (e.g., Phe340) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .
- QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro) on binding affinity using Hammett parameters .
Advanced: What analytical methods validate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., debrominated analogs) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .
Advanced: How are structure-activity relationships (SARs) explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace the bromo group with Cl, I, or CF₃ to assess electronic effects .
- Biological Testing : Compare analogs in receptor binding and functional assays (see FAQ 4).
- Data Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polarizability) with activity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential neurotoxicity .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
- Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before disposal .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS to calculate t₁/₂ .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What crystallographic techniques determine the compound’s 3D structure?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
